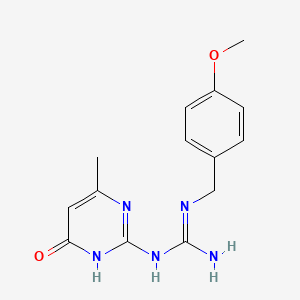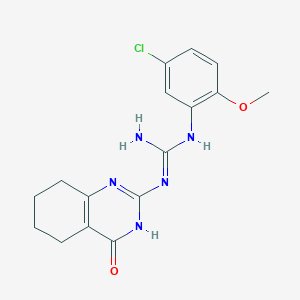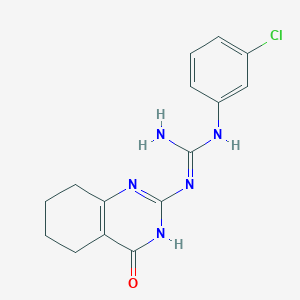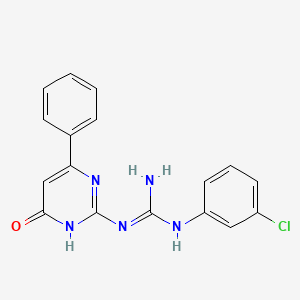![molecular formula C20H16ClN5O B3730985 6-(4-chlorophenyl)-2-[(4,8-dimethyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone](/img/structure/B3730985.png)
6-(4-chlorophenyl)-2-[(4,8-dimethyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone
Übersicht
Beschreibung
6-(4-chlorophenyl)-2-[(4,8-dimethyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as PD153035 and is a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.
Wirkmechanismus
PD153035 binds to the ATP-binding site of the 6-(4-chlorophenyl)-2-[(4,8-dimethyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone tyrosine kinase, preventing the phosphorylation of downstream signaling molecules and ultimately inhibiting cell proliferation and survival. This mechanism of action makes PD153035 a promising candidate for cancer therapy, as many cancer cells rely on 6-(4-chlorophenyl)-2-[(4,8-dimethyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone signaling for their growth and survival.
Biochemical and Physiological Effects:
PD153035 has been shown to have a potent inhibitory effect on 6-(4-chlorophenyl)-2-[(4,8-dimethyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone tyrosine kinase activity, leading to decreased cell proliferation and survival in cancer cells. In addition, PD153035 has been shown to inhibit the migration and invasion of cancer cells, suggesting that it may have antimetastatic properties. However, PD153035 has also been shown to have off-target effects on other kinases, which may limit its therapeutic potential.
Vorteile Und Einschränkungen Für Laborexperimente
PD153035 is a potent and selective inhibitor of 6-(4-chlorophenyl)-2-[(4,8-dimethyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone tyrosine kinase, making it a valuable tool for studying the role of 6-(4-chlorophenyl)-2-[(4,8-dimethyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone signaling in cancer and other diseases. However, its off-target effects on other kinases may complicate the interpretation of experimental results. In addition, PD153035 has limited solubility in aqueous solutions, which may make it difficult to use in certain experimental settings.
Zukünftige Richtungen
Future research on PD153035 should focus on improving its potency and selectivity as an 6-(4-chlorophenyl)-2-[(4,8-dimethyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone inhibitor, while minimizing its off-target effects on other kinases. In addition, studies should investigate the potential of PD153035 as a therapeutic agent for cancer and other diseases, as well as its potential use in combination with other drugs. Finally, studies should investigate the potential of PD153035 as a research tool for studying 6-(4-chlorophenyl)-2-[(4,8-dimethyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone signaling and its role in disease pathogenesis.
Wissenschaftliche Forschungsanwendungen
PD153035 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo by blocking the activation of 6-(4-chlorophenyl)-2-[(4,8-dimethyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone tyrosine kinase. PD153035 has also been studied for its potential use in the treatment of Alzheimer's disease, as 6-(4-chlorophenyl)-2-[(4,8-dimethyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone signaling has been implicated in the pathogenesis of this disease.
Eigenschaften
IUPAC Name |
4-(4-chlorophenyl)-2-[(4,8-dimethylquinazolin-2-yl)amino]-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O/c1-11-4-3-5-15-12(2)22-19(25-18(11)15)26-20-23-16(10-17(27)24-20)13-6-8-14(21)9-7-13/h3-10H,1-2H3,(H2,22,23,24,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYIVBKAGPMNXNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=NC(=N2)NC3=NC(=CC(=O)N3)C4=CC=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Chlorophenyl)-2-[(4,8-dimethylquinazolin-2-yl)amino]pyrimidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(6-methoxy-4-methyl-2-quinazolinyl)amino]-6-methyl-5-propyl-4(3H)-pyrimidinone](/img/structure/B3730903.png)

![8-methyl-4-phenyl-2-(1-piperidinyl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B3730953.png)
![3-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-oxo-4-phenyl-1,6-dihydro-5-pyrimidinyl}propanenitrile](/img/structure/B3730960.png)

![N-(3-methylphenyl)-N'-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)guanidine](/img/structure/B3730971.png)
![N-(2,4-dimethylphenyl)-N'-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)guanidine](/img/structure/B3730977.png)
![2-[(4,6-dimethyl-2-quinazolinyl)amino]-6-isopropyl-4(3H)-pyrimidinone](/img/structure/B3730980.png)
methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3730996.png)
![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-[2-(4-chlorophenyl)ethyl]-2-phenylacetamide](/img/structure/B3731003.png)
![2-[(4-ethoxyphenyl)amino]-6-methyl-4(3H)-pyrimidinone](/img/structure/B3731024.png)


![5-allyl-2-[(4,8-dimethyl-2-quinazolinyl)amino]-6-methyl-4(3H)-pyrimidinone](/img/structure/B3731045.png)